![molecular formula C9H9ClN2O B11721688 2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11721688.png)
2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chloromethyl group at the 2-position and a methoxy group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 1,3-dichloroacetone to form the imidazo[1,2-a]pyridine core, followed by chloromethylation and methoxylation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the imidazo[1,2-a]pyridine core.
Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-8-methoxyimidazo[1,2-a]pyridine, while oxidation with potassium permanganate could lead to the formation of carboxylic acid derivatives .
Scientific Research Applications
2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The methoxy group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: This compound shares the chloromethyl group but lacks the imidazo[1,2-a]pyridine core and methoxy group, making it less complex and potentially less versatile.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds have a similar core structure but differ in the substituents and their positions, leading to different chemical and biological properties.
Uniqueness
2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the combination of its chloromethyl and methoxy groups, which confer distinct reactivity and biological activity. The presence of the imidazo[1,2-a]pyridine core also provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(chloromethyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9ClN2O/c1-13-8-3-2-4-12-6-7(5-10)11-9(8)12/h2-4,6H,5H2,1H3 |
InChI Key |
CFNABGLHIVYERN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



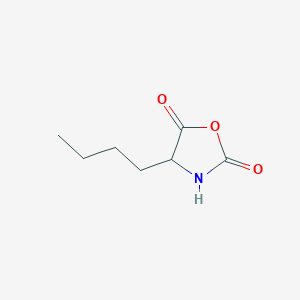
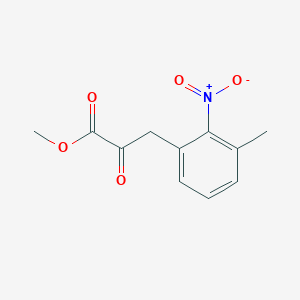
![1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane](/img/structure/B11721655.png)
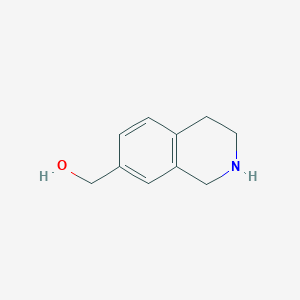


![2-[(2,3-Difluorobenzyl)thio]nicotinic Acid](/img/structure/B11721671.png)
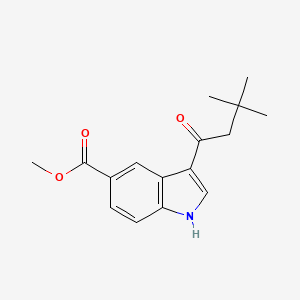
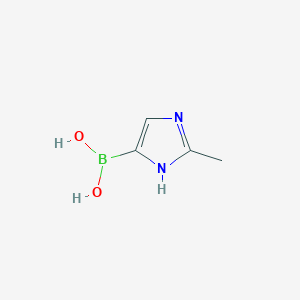
![7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11721683.png)
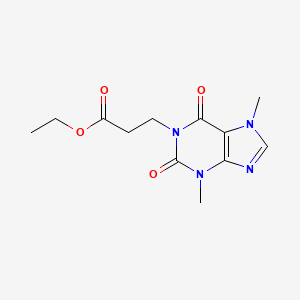
![Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11721707.png)
![1-bromo-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B11721715.png)
